N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-16(22(24)25)11(2)21(20-10)9-15(23)19-17-13(8-18)12-6-4-3-5-7-14(12)26-17/h3-7,9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLDWCTDRQITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydro-cyclohepta[b]thiophene moiety substituted with a cyano group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups suggests significant potential for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiophene ring : Utilizing cyclization reactions to create the tetrahydro-cyclohepta[b]thiophene structure.
- Substitution reactions : Introducing the cyano and acetamide groups through nucleophilic substitutions.
- Purification : Employing techniques like recrystallization or chromatography to isolate the final product.
Biological Activity
Research indicates that compounds containing thiophene structures exhibit promising biological activities, including:
Antimicrobial Activity
This compound has shown significant antimicrobial properties in preliminary studies. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Studies utilizing molecular docking simulations indicate that it could inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX). These interactions could lead to reduced inflammation and pain relief.
Anticancer Potential
Investigations into the anticancer properties of this compound are ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation.
Research Findings and Case Studies
A summary of relevant studies on this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria; IC50 values indicating potency. |
| Study 2 | Anti-inflammatory Effects | Docking studies suggest binding affinity to LOX; potential reduction in inflammatory markers. |
| Study 3 | Anticancer Activity | Induction of apoptosis in specific cancer cell lines; modulation of apoptotic pathways observed. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a common acetamide backbone with several analogs, but differences in substituents and heterocyclic systems lead to distinct physicochemical and functional properties. Below is a comparative analysis based on evidence from structurally related compounds:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Analog 1 shares the cycloheptathiophene core but lacks the nitro-pyrazole group, instead featuring a pyrimidine-sulfanyl substituent, which may alter hydrogen-bonding capacity.
Substituent Effects :
- The 3,5-dimethyl-4-nitro-pyrazole group in the target compound introduces steric hindrance and redox sensitivity, unlike the 4-methylpyrimidine in Analog 1 or the naphthalen-1-yloxy-triazole in Compound 6b .
- Nitro groups in both the target compound and Compound 6b may confer similar metabolic challenges (e.g., susceptibility to nitroreductases).
Physicochemical and Spectroscopic Comparisons
Table 2: Spectral Data Highlights
- IR Spectroscopy : The target’s nitro (1530 cm⁻¹) and carbonyl (1670 cm⁻¹) stretches align with Compound 6b/c , confirming functional group similarities.
- NMR Analysis : Differences in chemical environments (e.g., cycloheptathiophene vs. triazole protons) would distinguish the target from phenyl-based analogs.
Functional Implications
- Hydrogen Bonding: The nitro and cyano groups in the target compound may participate in hydrogen bonding (as discussed in ), influencing crystal packing or target binding.
- Lumping Strategies : Per , compounds with similar cores (e.g., cycloheptathiophene derivatives) could be grouped for predictive modeling of solubility or reactivity.
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The cyclohepta[b]thiophen-2-yl scaffold is synthesized via a two-step Gewald reaction , a well-established method for thiophene derivatives.
Step 1: Knoevenagel Condensation
Cycloheptanone undergoes condensation with 2-cyanoacetamide derivatives to form an α,β-unsaturated nitrile intermediate. For example:
This step typically achieves yields of 75–85% under reflux conditions.
Step 2: Cyclization with Elemental Sulfur
The α,β-unsaturated nitrile is cyclized in the presence of sulfur and a base (e.g., N,N-diethylamine) to form the thiophene ring:
Cyclization proceeds at 70–80°C over 6–8 hours, yielding 65–70% of the thiophene core.
Synthesis of the 3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl Substituent
Nitration of 3,5-Dimethyl-1H-pyrazole
The nitro group is introduced at position 4 of 3,5-dimethyl-1H-pyrazole using a mixed acid system:
Key Parameters :
Alkylation to Form the Pyrazole-Acetamide Linker
The nitropyrazole is alkylated with chloroacetyl chloride in the presence of NaH:
Reaction progress is monitored by IR spectroscopy (disappearance of N–H stretch at 3200 cm⁻¹).
Coupling and Final Product Isolation
Amidation Reaction
The acyl chloride intermediate is coupled with the thiophene-2-amine under Schotten-Baumann conditions:
Optimization Notes :
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₃S |
| Molecular Weight | 414.48 g/mol |
| Melting Point | 198–200°C (dec.) |
| IR (KBr, cm⁻¹) | 3350 (N–H), 2210 (C≡N), 1540 (NO₂) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.65–1.80 (m, 8H), 2.35 (s, 6H), 4.90 (s, 2H) |
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration : Competing nitration at position 4 versus 5 is minimized by low-temperature conditions.
-
Acylation Side Reactions : Use of bulky bases (e.g., pyridine) suppresses N-acylation of the pyrazole.
-
Purification Complexity : Gradient elution in column chromatography resolves co-eluting by-products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions with critical control of temperature, solvent choice, and reaction time. For example, coupling acetamide intermediates with functionalized heterocycles (e.g., pyrazole or thiophene derivatives) under reflux conditions in absolute ethanol or THF. Monitoring via TLC and purification via column chromatography ensures purity .
- Key Considerations : Use of KOH or other bases to facilitate cyclization and nucleophilic substitution reactions. Ethyl cyanoacetate or similar reagents may serve as precursors for nitrile group introduction .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- FT-IR : Identification of functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, nitro groups at ~1500 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Strategies :
- Enzyme Inhibition Assays : Target kinases or proteases due to the nitro-pyrazole moiety’s electron-withdrawing properties.
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Controls : Include reference compounds (e.g., doxorubicin) and solvent-only controls to validate assay conditions.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Approach :
- Quantum Chemical Calculations : Predict reaction energetics and transition states for key steps (e.g., cyclization or nitro-group introduction).
- Machine Learning : Train models on reaction databases to identify optimal solvents, catalysts, or temperatures .
- Case Study : ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error iterations .
Q. What experimental design strategies minimize byproduct formation during its synthesis?
- DOE (Design of Experiments) :
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios.
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Case Example : Discrepancies in NMR signals may arise from tautomerism in the pyrazole ring.
- Solution : Variable-temperature NMR or deuterium exchange experiments to identify dynamic processes .
- Bioactivity Conflicts : Replicate assays under standardized conditions (e.g., pH, serum concentration) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety.
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve aqueous solubility .
- Analytical Validation : Measure logP values and conduct pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
